8-Aminoquinoline-6-carboxylic acid
Overview
Description
8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It is often abbreviated as AQ and is a pale yellow solid .
Synthesis Analysis
8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The synthesis of substituted 8-aminoquinoline is of great importance . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .Molecular Structure Analysis
The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline (6AQ) were explored . The absorption and emission spectra of 6AQ in solvents have been estimated by TD-DFT coupled with the PCM model .Chemical Reactions Analysis
8-Aminoquinoline has been used as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .Physical And Chemical Properties Analysis
8-Aminoquinoline is a pale yellow solid . Linking different substituents onto the quinoline parent ring can significantly change the physical and chemical properties of the ring .Scientific Research Applications
C–H Functionalization
The 8-Aminoquinoline-6-carboxylic acid is utilized in remote C–H functionalization processes. This includes site-selective C–H phosphonation with diaryl phosphine oxides under silver catalysis, which is a significant method in synthetic chemistry for creating complex molecules .
Chromogenic Systems
In organic synthesis, 8-Aminoquinoline-6-carboxylic acid derivatives can act as selective chromogenic systems. They are capable of differentiating specific carboxylic acids from a diverse group, which is crucial in the detection of these compounds in various industries .
Directing Group Removal
The compound serves as a directing group in synthetic chemistry, particularly in transition metal-catalyzed C–H activation and alkene functionalization. The removal of such directing groups post-functionalization is a critical step, and 8-Aminoquinoline-6-carboxylic acid is noted for its role in this process .
Proton Transfer Compounds
In the study of proton transfer chemistry, 8-Aminoquinoline-6-carboxylic acid interacts with aromatic carboxylic acids to form proton-transfer compounds. These interactions are essential for understanding the crystal structures and chemical properties of such compounds .
Transition Metal Catalysis
This compound is significant in the field of transition metal catalysis, where it’s used as a directing group for functionalizing positions on the 8-aminoquinoline ring. This involves the formation of C–C and C–Z bonds, which are pivotal in methodology development, total synthesis, and medicinal chemistry .
Rhodium-Catalyzed Reactions
8-Aminoquinoline-6-carboxylic acid is used in conjunction with a rhodium catalyst as a directing group to improve endo-selectivity in reactions involving bulky carboxylic acids as additives. This application is particularly relevant in the synthesis of complex organic molecules .
Mechanism of Action
Safety and Hazards
Future Directions
8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This suggests that it could be further developed and used in the synthesis of a variety of molecules . Furthermore, the synthesis of substituted 8-aminoquinoline is of great importance , indicating potential future directions in this area.
properties
IUPAC Name |
8-aminoquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTKGGPTKPEZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1308648-63-6 | |
Record name | 8-aminoquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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